(3-Chlorocyclobutyl)methanol
Overview
Description
(3-Chlorocyclobutyl)methanol is an organic compound with the molecular formula C5H9ClO It is a derivative of cyclobutanemethanol, where a chlorine atom is substituted at the third position of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorocyclobutyl)methanol typically involves the chlorination of cyclobutanemethanol. One common method is the reaction of cyclobutanemethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of automated systems and reactors ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: (3-Chlorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (3-Chlorocyclobutyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: (3-Chlorocyclobutyl)aldehyde or (3-Chlorocyclobutyl)carboxylic acid.
Reduction: (3-Chlorocyclobutyl)methane.
Substitution: (3-Hydroxycyclobutyl)methanol or (3-Aminocyclobutyl)methanol.
Scientific Research Applications
(3-Chlorocyclobutyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (3-Chlorocyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclobutanemethanol: Lacks the chlorine atom, resulting in different reactivity and properties.
(3-Bromocyclobutyl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
(3-Hydroxycyclobutyl)methanol: The chlorine atom is replaced with a hydroxyl group, affecting its reactivity and applications.
Uniqueness: (3-Chlorocyclobutyl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(3-chlorocyclobutyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETIMGFGOCVNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550326 | |
Record name | (3-Chlorocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-47-0 | |
Record name | (3-Chlorocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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